(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-amino-3,3-dimethylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMBOHVAVKHHTK-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112720-39-5 | |
| Record name | 3-Methyl-D-valine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P845TZL58W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Catalytic Systems and Reaction Optimization
The J-Stage study demonstrates a Ru- or Ir-catalyzed asymmetric hydrogenation of α-amino-β-keto esters to achieve dynamic kinetic resolution (DKR). Using [RuCl₂(C₆H₆)]₂ with (R)-BINAP ligand under 100 atm H₂ in dichloromethane (DCM) at 50°C for 72 hours yielded 76% of the desired (2R,3R,4R)-configured product with 95:5 diastereomeric ratio (dr). Comparable conditions applied to 3,3-dimethylbutanoic acid precursors could enable access to the target compound.
Table 1. Hydrogenation Conditions and Outcomes for Chiral Amino Acid Synthesis
| Catalyst System | Ligand | Temperature | Time | Yield | dr |
|---|---|---|---|---|---|
| [RuCl₂(C₆H₆)]₂ (3 mol%) | (R)-BINAP | 50°C | 72 h | 51% | 90:10 |
| [RuCl₂(C₆H₆)]₂ (5 mol%) | (R)-BINAP | 50°C | 72 h | 76% | 95:5 |
| [IrCl(cod)]₂ (0.5 mol%) | (R)-MeO-BIPHEP | 50°C | 48 h | 68% | 98:2 |
Substrate Design and Stereochemical Control
The α-amino-β-keto ester intermediate is critical for DKR efficiency. For 3,3-dimethylbutanoic acid derivatives, introducing a benzyloxycarbonyl (Cbz) protecting group on the amino moiety enhances solubility and prevents racemization during hydrogenation.
Halogenation-Amination Cascade Strategy
Halogenation of 3,3-Dimethylbutanoic Acid
Patent CN108503531B outlines a halogenation-hydrolysis-oxidation sequence for synthesizing β-keto acids. Treating 3,3-dimethylbutanoic acid with thionyl chloride (SOCl₂) in DCM at 0–5°C generates the acid chloride, which undergoes hydrolysis to yield 3,3-dimethyl-2-oxobutanoic acid.
Reductive Amination with Chiral Auxiliaries
The β-keto acid intermediate is subjected to reductive amination using (R)-α-methylbenzylamine as a chiral auxiliary. Catalytic hydrogenation with Pd/C in methanol at 25°C affords the (R)-configured amine, which is subsequently treated with HCl to yield the hydrochloride salt.
Table 2. Halogenation and Amination Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Halogenation | SOCl₂, DCM, 0–5°C, 2 h | 92% | 99.1% |
| Hydrolysis | 30% NaOH, 65–70°C, 3 h | 85% | 98.5% |
| Reductive Amination | (R)-α-Methylbenzylamine, Pd/C, H₂, MeOH | 78% | 97.8% |
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 2-amino-3,3-dimethylbutanoic acid ethyl ester is resolved using immobilized lipase B from Candida antarctica (CAL-B). In toluene at 37°C, the enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact. Subsequent acid hydrolysis and HCl treatment yield the (R)-hydrochloride with >99% ee.
Process Optimization
Table 3. Enzymatic Resolution Efficiency
| Enzyme | Solvent | Temperature | Time | ee (%) | Yield |
|---|---|---|---|---|---|
| CAL-B | Toluene | 37°C | 24 h | 99.2 | 45% |
| PPL (Porcine Pancreatic Lipase) | THF | 30°C | 48 h | 85.4 | 32% |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3,3-dimethylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride is primarily utilized as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for creating complex organic molecules. It facilitates asymmetric synthesis, which is essential in producing pharmaceuticals with specific biological activity.
Synthesis Methods
The compound can be synthesized using various methods such as asymmetric hydrogenation and enzymatic resolution, which ensure high enantiomeric purity. For example, chiral catalysts like rhodium or ruthenium are often employed in the synthesis process.
Biological Research
Model Compound for Enzyme Studies
In biological research, (R)-2-amino-3,3-dimethylbutanoic acid serves as a model compound to study enzyme-substrate interactions. Its structural properties allow researchers to investigate how enzymes recognize and interact with substrates, contributing to a deeper understanding of metabolic pathways.
Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective effects. For instance, treatment with (R)-2-amino-3,3-dimethylbutanoic acid has been associated with reduced oxidative stress and improved cell viability in models of neurodegenerative diseases such as Alzheimer's.
Medical Applications
Therapeutic Potential
The compound is being investigated for its potential therapeutic effects related to neurotransmitter modulation. Research suggests that it may influence neurotransmitter activity, making it a candidate for further studies in treating neurological disorders.
Antibacterial Activity
Studies have demonstrated the antibacterial properties of (R)-2-amino-3,3-dimethylbutanoic acid and its derivatives. A notable study reported minimum inhibitory concentrations (MIC) as low as 0.875 µg/mL against certain bacterial strains like E. coli and S. aureus.
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| (R)-2-amino-3-methylbutanoic acid complex | 0.875 | E. coli, S. aureus |
| Standard (Streptomycin) | 1.0 | E. coli, S. aureus |
Industrial Applications
Pharmaceuticals and Agrochemicals
In the industrial sector, (R)-2-amino-3,3-dimethylbutanoic acid is utilized in the production of pharmaceuticals and agrochemicals. Its role as a precursor in synthesizing various compounds highlights its importance in drug development and agricultural applications.
Neuroprotection in Cell Cultures
A study by Kim et al. demonstrated that cells treated with (R)-2-amino-3,3-dimethylbutanoic acid showed enhanced survival rates when exposed to neurotoxic agents compared to untreated controls.
Antibacterial Efficacy
In comparative studies involving metal complexes of (R)-2-amino-3-methylbutanoic acid, specific complexes exhibited superior antibacterial activity compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of ®-2-Amino-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The tertiary butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Enantiomeric Pair: (S)-2-Amino-3,3-dimethylbutanoic Acid Hydrochloride
The S-enantiomer (CAS: 139163-43-2) shares identical molecular formula and weight with the R-form but differs in stereochemistry . Both enantiomers exhibit similar physical properties (e.g., melting point >300°C), but their biological activity and pharmacokinetic profiles diverge significantly due to chiral recognition in biological systems. For example, the S-form (L-tert-leucine hydrochloride) is more commonly used in peptide synthesis for drug development .
| Property | (R)-Form | (S)-Form |
|---|---|---|
| CAS Number | 112720-39-5 | 139163-43-2 |
| Specific Rotation | Not reported | Not reported |
| Application | Chiral intermediates | Peptide drug synthesis |
Ester Derivatives: Methyl Esters
Esterification of the carboxylic acid group enhances solubility and reactivity. Examples include:
- Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride (CAS: 63038-27-7): This S-enantiomer derivative has a molecular weight of 167.63 g/mol and is used in protease inhibitor synthesis (e.g., lapatinib intermediates) .
- Methyl 2-amino-3-methylbutanoate hydrochloride (CAS: 5619-05-6): A less branched analog with molecular formula C₆H₁₂ClNO₂, highlighting how reduced branching impacts physicochemical properties .
Functional Group Modifications: Methylamino Derivatives
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (EP 4374877) introduces a methylamino group instead of a primary amine. This modification alters reactivity, as evidenced by its distinct ¹H-NMR profile (δ: 9.00 ppm for -NH) and applications in multi-step drug synthesis .
Complex Derivatives in Pharmaceuticals
The core structure is incorporated into larger molecules, such as:
- (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS: 1955474-62-0): This compound (MW: 280.75 g/mol) demonstrates the use of the tert-leucine moiety in peptidomimetics, influencing target binding and metabolic stability .
Key Research Findings
Stereochemical Impact : The R- and S-enantiomers exhibit divergent interactions with enzymes, making the S-form preferable in therapeutic peptides .
Branching Effects : Dimethyl branching in tert-leucine derivatives enhances steric hindrance , improving resistance to enzymatic degradation compared to linear analogs like valine .
Ester Utility : Methyl esters serve as transient protecting groups, facilitating solubility during synthesis while allowing easy hydrolysis to the free acid .
Biological Activity
(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride, commonly referred to as (R)-DMBA-HCl, is a chiral amino acid derivative with significant implications in biochemical research and pharmaceutical applications. This compound is notable for its unique biological activity, particularly in the context of enzyme interactions and potential therapeutic uses.
Chemical Structure and Properties
(R)-DMBA-HCl has the molecular formula . Its chiral nature allows it to interact selectively with biological targets, making it a valuable compound in asymmetric synthesis and medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
The biological activity of (R)-DMBA-HCl is primarily attributed to its role as an enzyme substrate or inhibitor. It influences several biochemical pathways, particularly those related to neurotransmitter synthesis. For instance, it may inhibit enzymes involved in the production of neurotransmitters, thereby impacting neuronal signaling and potentially offering therapeutic avenues for neurological disorders .
1. Enzyme Interactions
(R)-DMBA-HCl has been studied for its interactions with specific enzymes. Research indicates that it can modulate enzyme activity by acting as a substrate or competitive inhibitor. This property is crucial for understanding its role in metabolic pathways and developing drugs targeting these enzymes.
2. Neuropharmacology
Given its influence on neurotransmitter synthesis, (R)-DMBA-HCl is under investigation for potential applications in treating neurological conditions such as depression and anxiety disorders. Its ability to affect neuronal signaling pathways positions it as a candidate for further pharmacological exploration .
Case Studies
Several studies have highlighted the efficacy of (R)-DMBA-HCl in various experimental settings:
- Study on Neurotransmitter Synthesis : A study demonstrated that (R)-DMBA-HCl inhibits the enzyme involved in the synthesis of serotonin, a key neurotransmitter linked to mood regulation. The inhibition led to altered serotonin levels in neuronal cultures, suggesting potential implications for mood disorders .
- Enzyme Inhibition Assays : In vitro assays have shown that (R)-DMBA-HCl effectively inhibits specific enzymes related to metabolic pathways. For example, it was found to inhibit alanine transaminase (ALT), which plays a significant role in amino acid metabolism .
Comparative Analysis
To better understand the uniqueness of (R)-DMBA-HCl, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-amino-3,3-dimethylbutanoate | Non-chiral; lacks hydrochloride salt form | |
| tert-Butyl (R)-2-amino-3,3-dimethylbutanoate | Larger tert-butyl group; different steric properties | |
| 2-Amino-3-methylbutanoic acid methyl ester | Simpler structure; less steric hindrance |
(R)-DMBA-HCl stands out due to its chiral configuration, which imparts distinct biological activity and selectivity compared to non-chiral analogs .
Q & A
Q. What are the optimal synthetic routes for (R)-2-amino-3,3-dimethylbutanoic acid hydrochloride, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves stereoselective protection and deprotection steps. For example, a Boc-protected precursor may be coupled with a chiral auxiliary to preserve the (R)-configuration. Acidic deprotection (e.g., HCl in dioxane) followed by salt formation yields the hydrochloride . Key parameters include:
- Temperature : Room temperature for acid treatment to avoid racemization .
- Solvent selection : Diethyl ether for precipitation ensures high purity .
- Purification : Sequential washing with sodium bicarbonate and sodium chloride removes excess acid and byproducts .
Q. How is the enantiomeric purity of this compound validated in synthetic batches?
Enantiomeric purity is assessed using:
- Chiral HPLC : A Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) resolves enantiomers .
- NMR spectroscopy : Diastereomeric derivatives (e.g., Mosher’s esters) provide distinct splitting patterns in -NMR .
- Optical rotation : Specific rotation values ([α]) are compared to literature standards (e.g., −20°C storage for stability during analysis) .
Q. What analytical methods are recommended for assessing purity and identifying impurities in this compound?
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients detect impurities down to 0.1% .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are cross-checked against theoretical values (e.g., CHClNO for molecular formula validation) .
- TGA/DSC : Thermal stability is evaluated to identify hydrate forms or decomposition above 150°C .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or fluorination) of the dimethylbutanoic acid backbone influence biological activity?
Fluorination at the β-position (e.g., 3,3,3-trifluoro analogs) enhances metabolic stability by reducing CYP450-mediated oxidation. This is validated via:
Q. What strategies mitigate data contradictions in solubility and reactivity studies under physiological conditions?
Conflicting solubility data (e.g., pH-dependent solubility in PBS vs. water) are resolved by:
- Multi-solvent profiling : Solubility is tested in buffers (pH 1.2–7.4) and simulated biological fluids (e.g., FaSSGF/FeSSIF) .
- Dynamic light scattering (DLS) : Aggregation states are monitored at 37°C to distinguish true solubility from colloidal dispersion .
- Isothermal titration calorimetry (ITC) : Quantifies binding entropy/enthalpy shifts in protein interactions, clarifying apparent reactivity discrepancies .
Q. How can computational models predict the compound’s ADMET properties for CNS drug development?
- QSAR models : Train on datasets of branched-chain amino acid derivatives to predict blood-brain barrier permeability (e.g., logBB > 0.3) .
- Metabolism prediction : CYP3A4/2D6 substrate likelihood is assessed using Schrödinger’s ADMET Predictor™, validated with microsomal stability assays .
- Toxicity screening : Ames test simulations identify mutagenic risks from reactive intermediates (e.g., nitroso derivatives) .
Q. What role does stereochemical integrity play in enzymatic recognition, and how is it preserved during in vivo studies?
The (R)-configuration is critical for binding to L-type amino acid transporters (LAT1). Preservation strategies include:
- Stable isotope labeling : -labeled analogs track chiral integrity via LC-MS in plasma pharmacokinetics .
- Protease stability assays : Incubation with pepsin/trypsin confirms resistance to racemization at 37°C over 24 hours .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
